![molecular formula C16H17N3O B7494059 [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of pyrazinone derivatives and has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone is not fully understood. However, studies have suggested that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone exerts its biological activities by modulating various signaling pathways. For example, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to activate the p38 MAPK pathway, which plays a critical role in regulating cell survival and apoptosis. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In addition, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to inhibit the production of reactive oxygen species, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its high potency and selectivity. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit potent biological activities at low concentrations, making it an ideal compound for studying various signaling pathways. However, one of the limitations of using [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in lab experiments is its potential toxicity. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been found to exhibit cytotoxicity at high concentrations, and caution should be taken when handling the compound.
Orientations Futures
For the study of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone include the development of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone derivatives, investigation of the pharmacokinetics and pharmacodynamics of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone in vivo, exploration of its potential therapeutic applications, and evaluation of its safety and toxicity.
Méthodes De Synthèse
The synthesis of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone involves the reaction of pyrazin-2-ylamine with 2-(4-methylphenyl)pyrrolidine-1-carboxylic acid followed by the addition of thionyl chloride. The resulting product is then treated with 2-amino-5-methylpyridine to obtain [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone. The synthesis of [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been reported in the literature, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone exhibits antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been found to exhibit antiviral activity against influenza A virus and hepatitis C virus. In addition, [2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-4-6-13(7-5-12)15-3-2-10-19(15)16(20)14-11-17-8-9-18-14/h4-9,11,15H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLUBBVZAEFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
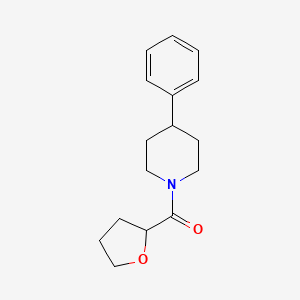


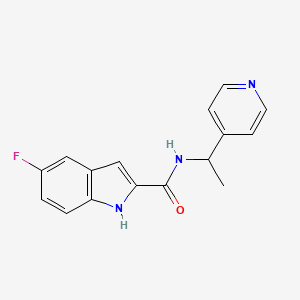
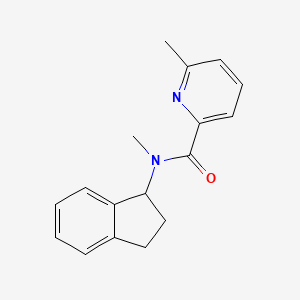
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
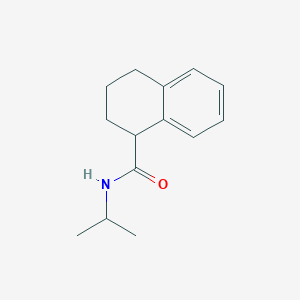
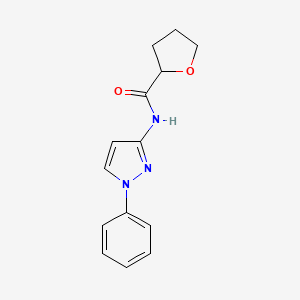
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
